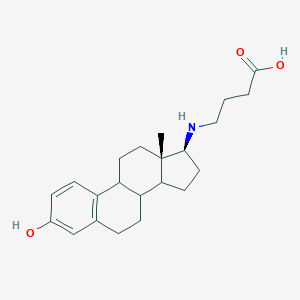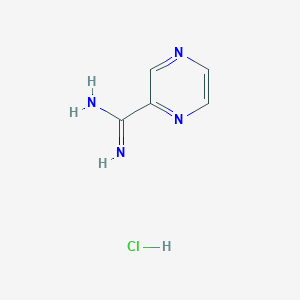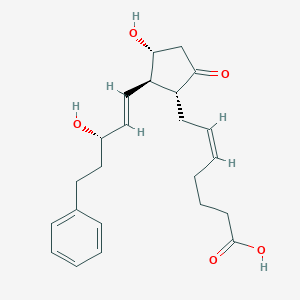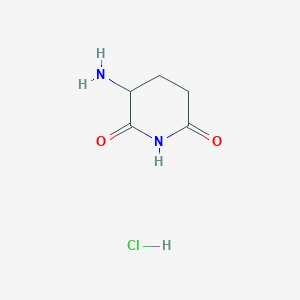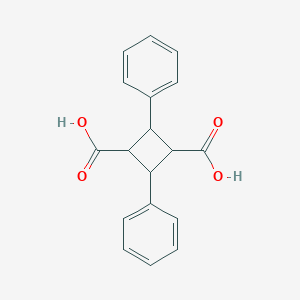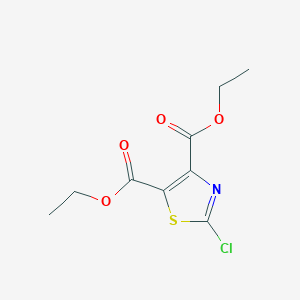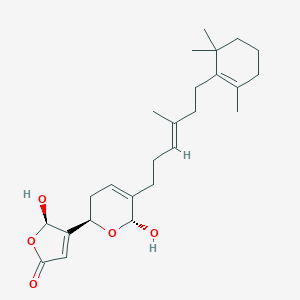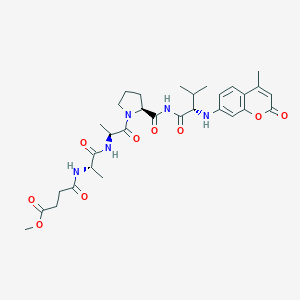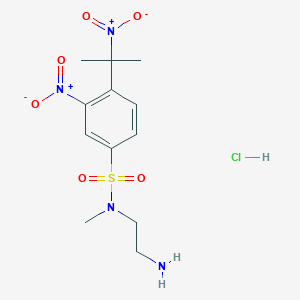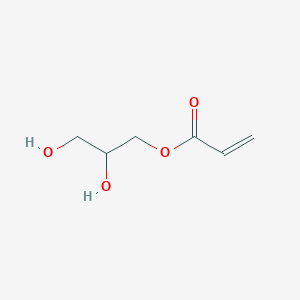![molecular formula C8H6N2O2S B158963 3-Amino-2-nitro-benzo[b]thiophene CAS No. 10133-36-5](/img/structure/B158963.png)
3-Amino-2-nitro-benzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-nitro-benzo[b]thiophene is a heterocyclic organic compound that has been extensively studied due to its potential applications in various fields of science. It is a member of the benzo[b]thiophene family, which is known for its diverse biological activities. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for the development of novel drugs and materials.
Mécanisme D'action
The exact mechanism of action of 3-Amino-2-nitro-benzo[b]thiophene is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in cells, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Amino-2-nitro-benzo[b]thiophene have been studied extensively. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Amino-2-nitro-benzo[b]thiophene in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. In addition, it is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are several future directions for research on 3-Amino-2-nitro-benzo[b]thiophene. One area of interest is the development of novel drugs based on this compound for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the use of this compound as a building block for the synthesis of new materials with unique properties, such as organic semiconductors and dyes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 3-Amino-2-nitro-benzo[b]thiophene can be achieved by several methods, including the reaction of 2-nitrobenzothiophene with ammonia in the presence of a palladium catalyst or the reduction of 3-nitro-2-(trifluoromethyl)benzo[b]thiophene with hydrogen gas in the presence of a palladium catalyst. These methods have been optimized to produce high yields of pure 3-Amino-2-nitro-benzo[b]thiophene.
Applications De Recherche Scientifique
3-Amino-2-nitro-benzo[b]thiophene has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. In materials science, it has been used as a building block for the synthesis of organic semiconductors and dyes. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
10133-36-5 |
|---|---|
Nom du produit |
3-Amino-2-nitro-benzo[b]thiophene |
Formule moléculaire |
C8H6N2O2S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6N2O2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H,9H2 |
Clé InChI |
QUKCPSYNLDHLNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




